2-Fluoro-6-methylphenol
Overview
Description
2-Fluoro-6-methylphenol is a chemical compound with the molecular formula C7H7FO . It has a molecular weight of 126.13 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 2-Fluoro-6-methylphenol is1S/C7H7FO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3
. This indicates that the compound consists of a six-membered benzene ring with a fluorine atom and a methyl group attached to it, along with a hydroxyl group. Physical And Chemical Properties Analysis
2-Fluoro-6-methylphenol is a liquid at room temperature . It has a molecular weight of 126.13 . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .Scientific Research Applications
1. Fluorescent Chemosensors
2-Fluoro-6-methylphenol plays a significant role in the development of fluorescent chemosensors. These chemosensors are capable of detecting various metal ions, anions, and neutral molecules with high sensitivity and selectivity. This research area is rapidly growing, offering opportunities to develop novel chemosensors with adjustable sensing capabilities (Roy, 2021).
2. Heterodinuclear Complex Synthesis
In the field of inorganic chemistry, 2-Fluoro-6-methylphenol derivatives are used in synthesizing heterodinuclear complexes. These complexes have applications in NMR spectroscopy, allowing for better control and synthesis, especially in creating paramagnetic complexes (Torelli et al., 2002).
3. Selective Chemo-sensing and Imaging
Derivatives of 2-Fluoro-6-methylphenol are used in creating hydrazones for selective fluorescent "turn on" chemo-sensing of specific ions, such as Al3+. This application is crucial for monitoring ions in living cells, highlighting its importance in biological and medical research (Rahman et al., 2017).
4. Study of DNA Transition
In molecular biology, derivatives like 5-Fluoro-2′-deoxycytidine, synthesized from 2-Fluoro-6-methylphenol compounds, are used for studying B/Z-DNA transition. This research provides insights into the structural dynamics of DNA and has potential applications in understanding genetic mechanisms (Solodinin et al., 2019).
5. Environmental Applications
2-Fluoro-6-methylphenol derivatives are also utilized in environmental science. For example, they are used in the degradation of persistent pollutants through photoelectrocatalytic processes. This research is vital in developing methods for water contamination purification and environmental remediation (Xiao et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPAKOISAFCWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505151 | |
Record name | 2-Fluoro-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methylphenol | |
CAS RN |
443-90-3 | |
Record name | 2-Fluoro-6-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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